molecular formula C14H29N3 B1426922 Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine CAS No. 1375471-87-6

Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine

Cat. No.: B1426922
CAS No.: 1375471-87-6
M. Wt: 239.4 g/mol
InChI Key: HSIUAGQVRUHXFE-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine stands as a remarkable example of complex heterocyclic amine architecture, designated by the Chemical Abstracts Service number 1375471-87-6. The compound exhibits a molecular formula of C₁₄H₂₉N₃, indicating the presence of fourteen carbon atoms, twenty-nine hydrogen atoms, and three nitrogen atoms within its structural framework. The molecular weight of this compound has been precisely determined as 239.40 grams per mole, reflecting the substantial size and complexity of this multi-ring system. The systematic nomenclature reveals the intricate connectivity pattern inherent in this molecule, where two piperidine rings are linked through a carefully constructed bridging system.

The compound belongs to the broader classification of organic building blocks, specifically within the category of research chemicals designed for advanced synthetic applications. The molecular structure incorporates multiple nitrogen-containing centers, classifying it as a polyamine derivative with significant potential for further chemical modification and functionalization. The nomenclature system employed for this compound reflects the systematic approach required to describe molecules containing multiple heterocyclic rings with various substitution patterns. The presence of methyl substituents and the specific connectivity between the piperidine moieties demonstrates the sophisticated level of structural control achievable in modern heterocyclic chemistry.

Chemical suppliers have standardized the compound under specific catalog designations, with documented purity levels typically maintained at ninety-five percent for research applications. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, ensuring precise identification and communication within the scientific community. The compound's classification as an organic building block indicates its intended use as a synthetic intermediate or starting material for the construction of more complex molecular architectures.

Historical Context of Piperidine-Based Amines

The historical development of piperidine chemistry traces its origins to the mid-nineteenth century, when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852. These pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methods for accessing this important heterocyclic system. The name piperidine derives from the genus name Piper, reflecting its initial discovery from natural pepper-derived compounds, and this historical connection continues to influence the nomenclature of related derivatives.

The evolution of piperidine chemistry accelerated significantly throughout the twentieth century, as researchers recognized the fundamental importance of six-membered nitrogen-containing heterocycles in pharmaceutical and materials science applications. Modern industrial production methods have largely replaced the original natural product extraction approaches, with catalytic hydrogenation of pyridine over molybdenum disulfide catalysts becoming the predominant synthetic route. This transformation from natural product chemistry to synthetic methodology reflects the broader evolution of organic chemistry toward designed molecular architectures.

Contemporary research in piperidine derivatives has expanded exponentially, with more than seven thousand piperidine-related publications appearing in the scientific literature during recent five-year periods according to comprehensive database searches. This remarkable level of research activity demonstrates the continuing relevance and importance of piperidine-based systems in modern chemical research. The development of complex multi-piperidine architectures, such as the compound under investigation, represents the culmination of decades of methodological advancement in heterocyclic synthesis.

The historical progression from simple piperidine to complex derivatives like this compound illustrates the sophisticated level of structural control now achievable in heterocyclic chemistry. Research groups have developed numerous synthetic strategies for constructing substituted piperidines, including radical-mediated cyclizations, multicomponent reactions, and cascade processes. These methodological advances have enabled the preparation of increasingly complex molecular architectures that would have been inconceivable to the original discoverers of piperidine chemistry.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds occupy a position of paramount importance in contemporary chemical research, with piperidine derivatives representing one of the most significant classes within this broad category. These compounds demonstrate substantial biological activities and serve as foundational elements for synthesizing various derivatives with enhanced properties and applications. The significance of heterocyclic chemistry extends across multiple disciplines, including pharmaceuticals, agrochemicals, materials science, and fundamental organic chemistry research.

Piperidine-containing compounds represent one of the most important synthetic medicinal building blocks for drug construction, and their synthesis has achieved widespread recognition throughout the scientific community. The six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp³-hybridized state provides a versatile platform for molecular modification and functionalization. The structural rigidity provided by the cyclic framework, combined with the chemical reactivity of the nitrogen center, creates opportunities for precise molecular engineering and property optimization.

The development of fast and cost-effective methods for synthesizing substituted piperidines has emerged as an important task in modern organic chemistry, driven by the increasing demand for complex molecular architectures. Research groups worldwide have focused considerable effort on developing new synthetic methodologies that can access previously challenging piperidine derivatives with improved efficiency and selectivity. The compound under investigation represents an example of the structural complexity now achievable through these advanced synthetic approaches.

Contemporary research in piperidine derivatives encompasses multiple synthetic strategies, including intramolecular and intermolecular reactions leading to various substitution patterns and ring connectivities. The field has witnessed significant advances in radical-mediated cyclizations, metal-catalyzed transformations, and multicomponent reaction processes that enable the construction of sophisticated molecular architectures. These methodological developments have expanded the accessible chemical space within piperidine chemistry, enabling researchers to design and synthesize compounds with precisely tailored properties and functions.

Research Objectives and Scope of Investigation

The investigation of this compound addresses several fundamental questions in heterocyclic chemistry and molecular design. Primary research objectives include the comprehensive characterization of this complex multi-ring system and the evaluation of its potential applications as an organic building block for advanced synthetic chemistry. The compound's unique structural features, particularly the interconnected piperidine rings and multiple nitrogen centers, provide opportunities to explore new frontiers in heterocyclic chemistry and materials science.

Contemporary research efforts in piperidine chemistry have emphasized the development of sophisticated molecular architectures that can serve as platforms for further chemical modification and functionalization. The biocatalytic synthesis of piperidine derivatives has emerged as a particularly important area of investigation, with researchers developing reusable catalytic systems for accessing clinically valuable compounds through environmentally sustainable processes. These developments highlight the importance of investigating complex piperidine derivatives as potential starting materials for advanced synthetic applications.

The scope of investigation encompasses multiple aspects of the compound's chemistry, including its potential role as a synthetic intermediate, its compatibility with various reaction conditions, and its utility in constructing even more complex molecular architectures. Research groups have demonstrated that piperidine derivatives can participate in diverse chemical transformations, including metal-catalyzed reactions, multicomponent processes, and cascade sequences. The investigation of this specific compound contributes to the broader understanding of how structural complexity influences reactivity and synthetic utility.

Modern approaches to heterocyclic chemistry research emphasize the importance of understanding structure-activity relationships and the correlation between molecular architecture and chemical properties. The investigation of this compound provides opportunities to explore these fundamental relationships within the context of a structurally sophisticated system. The research objectives include establishing comprehensive characterization data, evaluating synthetic applications, and contributing to the broader knowledge base of piperidine chemistry and heterocyclic science.

Property Specification Source
Chemical Abstracts Service Number 1375471-87-6
Molecular Formula C₁₄H₂₉N₃
Molecular Weight 239.40 g/mol
Purity 95%
Classification Organic Building Block
MDL Number MFCD19410625

Properties

IUPAC Name

N-methyl-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3/c1-15-8-3-13-4-11-17(12-5-13)14-6-9-16(2)10-7-14/h13-15H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIUAGQVRUHXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCN(CC1)C2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine typically involves the following steps:

    Formation of the Piperidine Rings: The initial step involves the formation of the piperidine rings. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methyl Group: The next step involves the methylation of one of the piperidine rings. This can be done using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

    Attachment of the Ethylamine Chain: The final step involves the attachment of the ethylamine chain to the piperidine rings.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: It has potential applications in drug discovery and development. Its structure allows for modifications that can lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.

Molecular Targets and Pathways

Comparison with Similar Compounds

Structural Analogues

1-Methylpiperidine-4-methylamine
  • Structure : Single piperidine ring with a methylamine substituent (C₇H₁₆N₂, 128.22 g/mol).
  • Comparison: Lacks the dual piperidine system, reducing structural rigidity.
  • Synthesis : Prepared via reductive amination of 1-methylpiperidin-4-one, similar to methods for the target compound .
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
  • Structure : Replaces the 1-methylpiperidin-4-yl group with a pyridin-4-yl moiety (C₁₃H₂₁N₃, 219.33 g/mol).
  • Comparison : The pyridine ring introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with receptors like serotonin or dopamine transporters. However, the reduced basicity (pKa ~6.5 vs. ~9.5 for piperidine) may alter pharmacokinetics .
1-[(4-Chlorophenyl)methyl]piperidin-4-amine
  • Structure : Incorporates a chlorophenyl group (C₁₂H₁₇ClN₂, 224.73 g/mol).
  • Comparison: The chlorophenyl substituent increases lipophilicity (clogP ~2.8 vs. This modification is common in antipsychotic agents .

Physicochemical Properties

Compound clogP Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound 1.5 223.36 2 3
1-Methylpiperidine-4-methylamine 0.8 128.22 2 2
Pyridin-4-yl Analog 1.2 219.33 2 4
Chlorophenyl Derivative 2.8 224.73 2 2
  • Key Trends :
    • Lipophilicity : Chlorophenyl substitution increases clogP, favoring membrane permeability but risking solubility issues.
    • Hydrogen Bonding : Pyridine-containing analogs exhibit higher acceptor capacity, beneficial for target engagement .

Biological Activity

Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine, with the chemical formula C14H29N3 and a molecular weight of 239.4 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a dual piperidine ring structure, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound can:

  • Bind to Receptors : This binding can lead to alterations in cell signaling pathways, impacting various physiological processes.
  • Modulate Enzymatic Activity : It can either inhibit or activate enzymes, influencing metabolic pathways crucial for cellular functions.
  • Affect Ion Channels : The compound may modulate ion channel activity, altering ion flow across cell membranes, which is vital for neuronal signaling and muscle contraction.

Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts. Notable findings include:

  • Antimicrobial Activity : In a study evaluating novel compounds against Mycobacterium tuberculosis, this compound demonstrated significant inhibition at low concentrations (MIC < 20 µM) .
  • Cytotoxicity Assessment : The compound was tested against HepG2 liver cancer cells, revealing an IC20 greater than 40 µM, indicating low cytotoxicity and suggesting potential for therapeutic applications .
  • Agonistic Activity : In vitro assays indicated that related compounds based on a similar piperidine core exhibited dose-dependent activation of trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and neuropsychiatric disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(1-Methylpiperidin-4-yl)piperidin-4-amineLacks ethylamine chainModerate activity against certain targets
4-PiperidinemethanolHydroxyl group instead of ethylamineLimited biological activity
1-Methyl-4-piperazinopiperidineContains piperazine ringVaries depending on modifications

The presence of both piperidine rings and the ethylamine chain in this compound provides it with distinct properties that enhance its interaction with biological systems compared to these analogs.

Case Study 1: Antitubercular Screening

In a comprehensive screening of small molecules for antitubercular activity, this compound was identified as a promising candidate. The study involved testing various analogs for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, revealing that this compound exhibited potent activity with an MIC value significantly lower than many other tested compounds .

Case Study 2: Neuronal Modulation

Another research effort focused on the modulation of TAAR1 by compounds similar to this compound. The results indicated that modifications in the structure could enhance agonistic activity at TAAR1, suggesting potential implications for treating neuropsychiatric conditions such as schizophrenia .

Q & A

Q. Basic

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For example, methyl groups adjacent to nitrogen appear as singlets at δ 2.1–2.3 ppm, while piperidine protons show multiplet splitting .
  • X-ray Crystallography: Resolves stereochemistry and bond angles. SHELX programs refine crystal structures, with R-factor thresholds <0.05 ensuring accuracy .
  • HRMS: Validates molecular weight (e.g., [M+H]+^+ peaks) with <2 ppm error margins .

How can molecular docking studies be applied to predict this compound's interactions with biological targets?

Advanced
Docking simulations (e.g., AutoDock Vina) model binding to receptors like GPCRs or kinases. Key steps:

  • Target Preparation: Retrieve protein structures from PDB (e.g., 5-HT receptors).
  • Ligand Optimization: Minimize energy using Gaussian09 with B3LYP/6-31G* basis sets.
  • Validation: Compare docking scores (ΔG) with known inhibitors. A study showed −9.2 kcal/mol binding affinity for similar piperidine derivatives, correlating with in vitro IC50_{50} values .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Meta-Analysis: Pool data from multiple assays (e.g., enzyme inhibition vs. cell viability) using statistical tools like ANOVA to identify confounding variables (e.g., cell line specificity) .
  • Dose-Response Curves: Re-evaluate EC50_{50} values under standardized conditions (pH 7.4, 37°C) to isolate potency discrepancies .
  • Structural Reanalysis: Verify compound purity via HPLC (>98%) to rule out batch variability .

What are the primary challenges in purifying this compound, and how can they be addressed?

Q. Basic

  • Challenge: Co-elution of byproducts (e.g., unreacted amines) during column chromatography.
  • Solution: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm for optimal separation .
  • Crystallization: Ethyl acetate/hexane mixtures (3:1) yield high-purity crystals after slow evaporation .

How does stereochemistry influence the compound's pharmacological profile, and what methods assess this?

Q. Advanced

  • Impact: Enantiomers may exhibit 10–100x differences in receptor binding. For example, (R)-isomers of similar amines show higher dopamine D2 affinity .
  • Assessment:
    • Chiral HPLC: Resolves enantiomers using amylose-based columns.
    • Circular Dichroism: Confirms absolute configuration by comparing Cotton effects with reference compounds .

What are the key considerations for designing stability studies under various conditions?

Q. Basic

  • Forced Degradation: Expose to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor decomposition via LC-MS; amides are prone to hydrolysis under acidic conditions (pH 3) .
  • Light Sensitivity: UV irradiation (ICH Q1B) reveals photooxidation products. Use amber vials for storage .

How can in vitro assays differentiate between the compound's binding affinity and functional activity?

Q. Advanced

  • Binding Assays: Radioligand competition (e.g., 3^3H-spiperone for dopamine receptors) measures Ki_i values.
  • Functional Assays: cAMP accumulation or calcium flux assays determine if the compound acts as an agonist/antagonist. For example, a study showed EC50_{50} = 120 nM for cAMP inhibition, confirming inverse agonism .

What analytical methods quantify the compound in complex matrices during pharmacokinetic studies?

Q. Basic

  • LC-MS/MS: MRM transitions (e.g., m/z 300 → 154) quantify plasma concentrations with LOQ = 1 ng/mL.
  • Sample Prep: Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix effects .

What in silico models predict the compound's ADMET properties, and how are they validated?

Q. Advanced

  • ADMET Prediction: SwissADME estimates logP (2.5) and BBB permeability (+0.3). ProTox-II flags hepatotoxicity risks (LD50_{50} ~500 mg/kg) .
  • Validation: Compare predictions with in vivo rat studies (e.g., t1/2_{1/2} = 3.2 h vs. predicted 3.5 h) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine
Reactant of Route 2
Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.